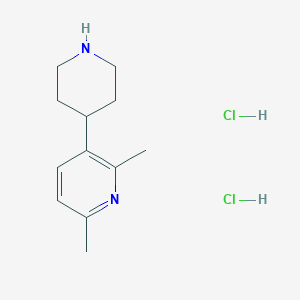
2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, has been a topic of interest in recent scientific literature . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-4-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
The molecular weight of this compound is 263.21 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthetic Methodologies
The development of novel synthetic routes to create complex molecules is a fundamental aspect of chemical research. For instance, the synthesis of diamines like 3-(pyrrolidin-1-yl)piperidine showcases the importance of structurally similar compounds in medicinal chemistry, offering a novel method for the synthesis based on the exhaustive catalytic hydrogenation of related pyrrolylpyridines (Smaliy et al., 2011). Similarly, compounds related to 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride serve as intermediates in synthesizing other complex molecules, such as lafutidine (Shen Li, 2012), highlighting the compound's role in pharmaceutical synthesis.
Medicinal Chemistry and Biological Applications
In medicinal chemistry, the structural motifs present in this compound are instrumental in designing molecules with specific biological activities. The synthesis and evaluation of pyridine derivatives as insecticides illustrate the potential of these compounds in developing new pest control agents with significant activity compared to established insecticides (Bakhite et al., 2014).
Materials Science and Optical Properties
The exploration of trisheterocyclic systems with electron-donating amino groups, including piperidine, reveals their structure-dependent and environment-responsive optical properties. These compounds, melting without thermal decomposition and displaying unique fluorescence properties, are of interest for applications in materials science and photophysics (Palion-Gazda et al., 2019).
Corrosion Inhibition
The application of piperidine derivatives in corrosion inhibition on iron surfaces is another fascinating aspect of the research on related compounds. Quantum chemical and molecular dynamic simulation studies predict the inhibition efficiencies of these derivatives, highlighting their potential in protecting metallic materials from corrosion (Kaya et al., 2016).
Safety and Hazards
Direcciones Futuras
The future directions for research on 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride and similar compounds are vast. Piperidine derivatives are among the most important synthetic fragments for designing drugs , and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
2,6-dimethyl-3-piperidin-4-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-9-3-4-12(10(2)14-9)11-5-7-13-8-6-11;;/h3-4,11,13H,5-8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCBPKQFHZCFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2CCNCC2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

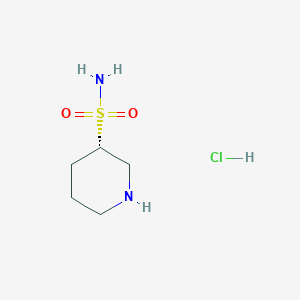
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)propanamide](/img/structure/B2668155.png)
![Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2668156.png)
![3-fluoro-5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2668157.png)

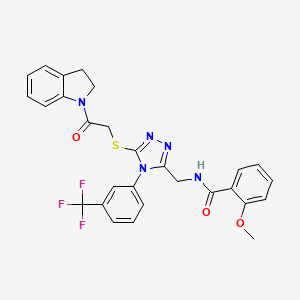
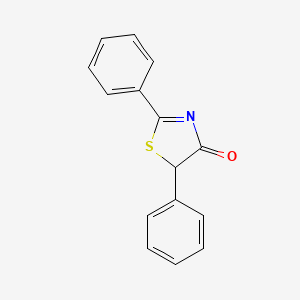
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2668164.png)
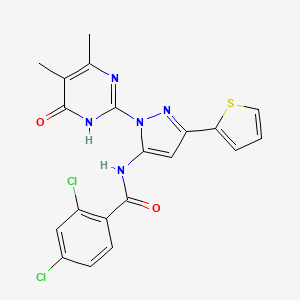
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2668168.png)
![4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2668169.png)
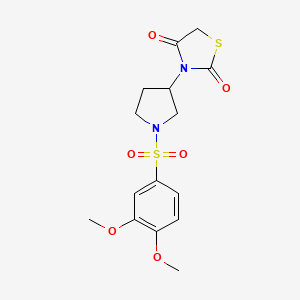
![2-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2668172.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2668173.png)